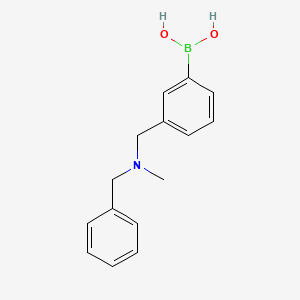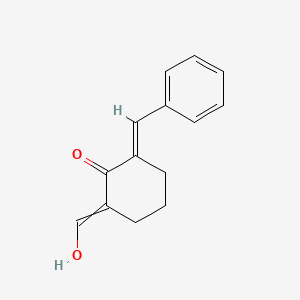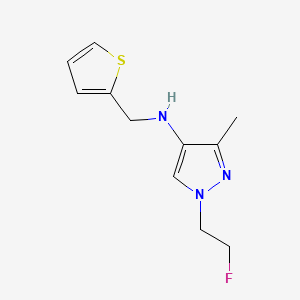![molecular formula C11H14BF3KN- B11749298 {3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium](/img/structure/B11749298.png)
{3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium is a chemical compound with a complex structure that includes a benzyl group, a methylamino group, and a trifluoroborate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium typically involves the reaction of benzylamine with methyl vinyl ketone, followed by the introduction of a trifluoroborate group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroborate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium azide or halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium is used as a reagent in organic synthesis. It can participate in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications in drug development. It can serve as a lead compound for designing new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of {3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium involves its interaction with molecular targets such as enzymes or receptors. The trifluoroborate group can form stable complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the benzyl and methylamino groups can interact with specific binding sites, modulating the function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- {3-[Benzyl(methyl)amino]prop-1-en-2-yl}boranuide potassium
- {3-[Benzyl(methyl)amino]prop-1-en-2-yl}fluoroboranuide potassium
- {3-[Benzyl(methyl)amino]prop-1-en-2-yl}chloroboranuide potassium
Uniqueness
Compared to similar compounds, {3-[Benzyl(methyl)amino]prop-1-en-2-yl}trifluoroboranuide potassium is unique due to the presence of the trifluoroborate group. This group enhances the compound’s stability and reactivity, making it more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C11H14BF3KN- |
|---|---|
Molecular Weight |
267.14 g/mol |
InChI |
InChI=1S/C11H14BF3N.K/c1-10(12(13,14)15)8-16(2)9-11-6-4-3-5-7-11;/h3-7H,1,8-9H2,2H3;/q-1; |
InChI Key |
UUZNHOJCMYKQTK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=C)CN(C)CC1=CC=CC=C1)(F)(F)F.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11749230.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749236.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749254.png)

![(E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine](/img/structure/B11749265.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749271.png)

![3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11749280.png)


![[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749305.png)
